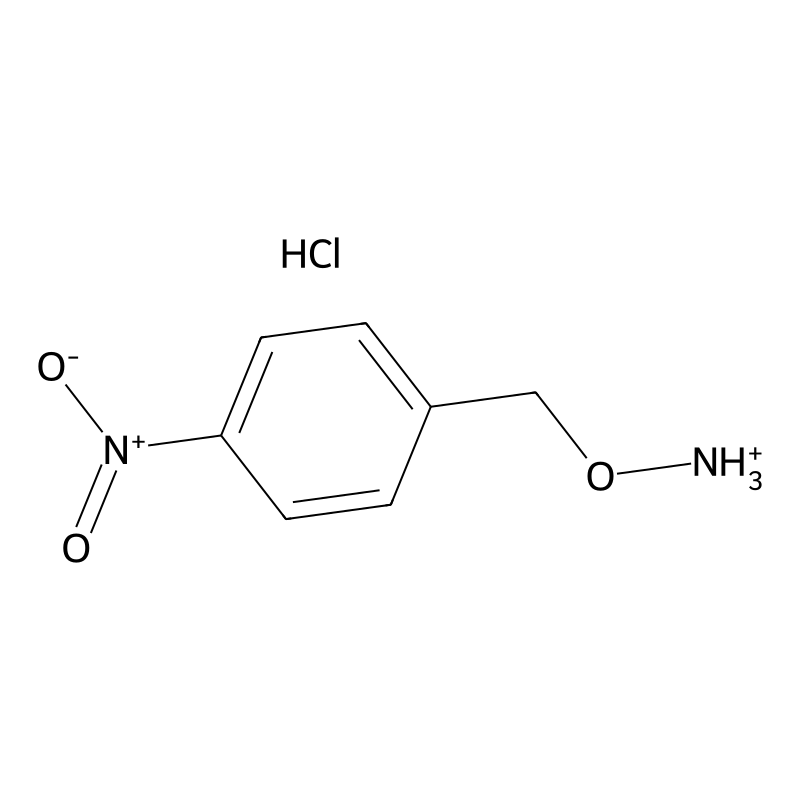

O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₉ClN₂O₃ and a molecular weight of 204.61 g/mol. It is characterized by the presence of a hydroxylamine functional group attached to a 4-nitrobenzyl moiety. This compound appears as an off-white to light yellow crystalline powder and is soluble in water, making it useful in various biochemical applications. It is primarily used in the synthesis of N-(4-nitrobenzyloxy)-amino acids and other derivatives, contributing to its significance in organic chemistry and proteomics research .

Synthesis:

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a relatively simple molecule to synthesize, making it a readily available research tool. Several methods have been reported in the literature, with the most common involving the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of acetic acid [].

Applications:

Cleavage of Bioorthogonal Protecting Groups:

O-(4-Nitrobenzyl)hydroxylamine hydrochloride finds its most prominent application in the field of bioconjugation as a cleavable protecting group for thiol functionalities. This molecule can be attached to thiol groups on biomolecules, such as proteins and peptides, through a disulfide bond. This bond can then be selectively cleaved under mild acidic conditions (around pH 5) using O-(4-Nitrobenzyl)hydroxylamine hydrochloride, leaving the thiol group free for further reactions []. This approach offers several advantages, including:

- Biocompatibility: Both the protected and cleaved forms are generally biocompatible, minimizing interference with biological processes [].

- Orthogonality: The cleavage reaction is specific to O-(4-Nitrobenzyl)hydroxylamine hydrochloride and does not affect other commonly used protecting groups, allowing for selective deprotection in complex biomolecules [].

- Mild Cleavage Conditions: The cleavage reaction occurs under mild acidic conditions, which are often compatible with biological systems, minimizing potential damage to biomolecules [].

Scavenger for Carbonyl Compounds:

O-(4-Nitrobenzyl)hydroxylamine hydrochloride can also act as a scavenger for carbonyl compounds, such as aldehydes and ketones. This property can be utilized in various research applications, such as:

- Purification of biomolecules: O-(4-Nitrobenzyl)hydroxylamine hydrochloride can be used to remove aldehydes and ketones that might interfere with subsequent purification steps or analysis [].

- Quenching of reactions: In certain reactions, O-(4-Nitrobenzyl)hydroxylamine hydrochloride can be used to quench unreacted aldehydes and ketones, preventing unwanted side reactions [].

Other Applications:

O-(4-Nitrobenzyl)hydroxylamine hydrochloride has been explored in various other research areas, including:

- Synthesis of nitrones: O-(4-Nitrobenzyl)hydroxylamine hydrochloride can serve as a precursor for the synthesis of nitrones, which are valuable intermediates in organic synthesis [].

- Detection of aldehydes and ketones: O-(4-Nitrobenzyl)hydroxylamine hydrochloride can be used in conjunction with specific detection methods to identify the presence of aldehydes and ketones in complex mixtures [].

The biological activity of O-(4-Nitrobenzyl)hydroxylamine hydrochloride has been explored in various contexts. It exhibits properties that may lead to skin and eye irritation, indicating caution should be exercised during handling . Furthermore, its derivatives have been studied for their potential roles in proteomics, particularly for labeling and detection of biomolecules . The compound's ability to form stable derivatives with reducing sugars also opens avenues for its application in analytical biochemistry .

The synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in an appropriate solvent, often under acidic conditions to facilitate the formation of the hydroxylamine derivative. The reaction can be optimized by controlling temperature and pH to yield high purity products. Detailed methodologies can vary, but common solvents include ethanol or methanol, which help dissolve reactants and promote efficient reaction kinetics .

O-(4-Nitrobenzyl)hydroxylamine hydrochloride finds applications across several domains:

- Proteomics Research: Used as a labeling reagent for amino acids and peptides.

- Analytical Chemistry: Acts as a derivatizing agent for reducing sugars in high-performance liquid chromatography (HPLC) analyses.

- Organic Synthesis: Serves as an intermediate for synthesizing various nitrogen-containing compounds and pharmaceuticals .

Interaction studies involving O-(4-Nitrobenzyl)hydroxylamine hydrochloride focus on its reactivity with other biomolecules. Its ability to form stable derivatives with sugars has been particularly noted in studies aimed at improving detection methods in biochemical assays. Additionally, investigations into its interactions with proteins have shown promise in enhancing the specificity and sensitivity of assays used in proteomics .

Several compounds share structural or functional similarities with O-(4-Nitrobenzyl)hydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Hydroxylamine | NH₂OH | Simple structure; less stable than O-(4-nitrobenzyl) derivative |

| 4-Nitrophenylhydroxylamine | C₆H₄(NH₂OH)(NO₂) | Lacks the benzyl group; different reactivity profile |

| Benzohydroxamic Acid | C₇H₈N₂O₂ | Used primarily as an inhibitor; different applications |

| O-(2-Nitrobenzyl)hydroxylamine | C₇H₉ClN₂O₃ (isomer) | Similar structure but different electronic properties |

O-(4-Nitrobenzyl)hydroxylamine hydrochloride stands out due to its specific nitro substitution on the benzene ring, which enhances its reactivity and selectivity in biochemical applications compared to other hydroxylamines and similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant